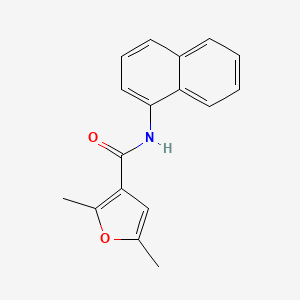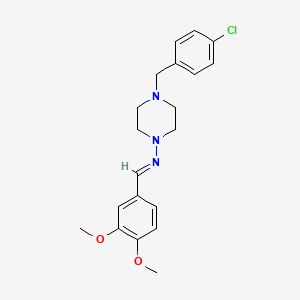![molecular formula C15H14N6 B5601045 4-(1H-imidazol-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5601045.png)
4-(1H-imidazol-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a]pyrimidines and imidazo[1,2-a]pyrimidines has been extensively studied. For instance, a series of 1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidines were synthesized and evaluated for their antipsychotic activity, demonstrating unique biological profiles without affinity for brain dopamine receptors, suggesting a potential for clinical evaluation as antipsychotic agents (Dewald et al., 1988). Furthermore, a one-step synthesis of pyrazolo[1,5-a]pyrimidine derivatives via an intermolecular aza-Wittig reaction has been reported, showcasing a method for preparing these compounds efficiently (Barsy & El-Rady, 2006).
Molecular Structure Analysis
The molecular structure of compounds in the pyrazolo[1,5-a]pyrimidine and imidazo[1,2-a]pyrimidine families have been elucidated through various techniques, including NMR and mass spectrometry. These studies provide insights into the structural aspects that could influence the compound's reactivity and physical properties (El-Essawy, 2010).
Chemical Reactions and Properties
These compounds have been subject to various chemical reactions to explore their properties and potential applications. For example, the synthesis of imidazo[1,2-a]pyridines/pyrimidines/pyrazines via a catalyst-free annulation reaction under microwave irradiation in a green solvent demonstrated an environmentally friendly process for preparing these compounds with potential anti-inflammatory and antimicrobial activities (Rao et al., 2018).
Applications De Recherche Scientifique
Antipsychotic Activity
The synthesis of a series of 1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidines, closely related to the chemical structure , has been explored for potential antipsychotic activities. These compounds showed antipsychotic-like effects in preclinical tests without the affinity for brain dopamine receptors typical of current antipsychotic drugs, suggesting a novel action mechanism. Importantly, they did not induce dystonias predictive of extrapyramidal side effects, making them potential candidates for clinical evaluation as antipsychotic agents (H. A. Dewald et al., 1988).
Cytoprotective Antiulcer Activity
Research into 2- or 4-(1H-pyrazol-1-yl)pyrimidine derivatives, which share a structural motif with the compound of interest, has shown significant cytoprotective antiulcer activity. Among these, specific derivatives exhibited potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, coupled with low acute toxicity, indicating their potential as cytoprotective antiulcer agents (Masazumi Ikeda et al., 1996).
Synthesis and Heterocyclic Chemistry
The compound's relevance extends to synthetic and heterocyclic chemistry, as demonstrated by studies on the intermolecular aza-Wittig reaction for the synthesis of pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives. This method highlights the versatility of similar compounds in generating diverse heterocyclic frameworks, which are pivotal in medicinal chemistry and drug discovery (M. Barsy & Eman A. El-Rady, 2006).
Antimicrobial and Antioxidant Activities
A study on new pyrazole derivatives, including pyrimidine and imidazole variants, via a multicomponent reaction sequence, revealed promising antimicrobial and antioxidant properties. These compounds, including those with structural similarities to 4-(1H-imidazol-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine, showed significant activity against various microbial strains and free radicals, demonstrating the therapeutic potential of this chemical framework (S. Viveka et al., 2015).
Propriétés
IUPAC Name |
6-imidazol-1-yl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6/c1-9-6-10(2)17-14-13(9)15-18-11(3)7-12(21(15)19-14)20-5-4-16-8-20/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACDYHNQDSWQMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4C=CN=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[(2-cyclohexylpyrimidin-5-yl)methyl]-3-(cyclopropylmethyl)piperidin-3-yl]methanol](/img/structure/B5600963.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5600966.png)


![4-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5600997.png)
![N-isopropyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5601002.png)
![3-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5601006.png)
![2-(methylthio)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5601011.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5601017.png)
![(1S*,5R*)-6-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5601024.png)

![N-{(3S*,4R*)-1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5601043.png)
![2-(3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5601059.png)
![5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5601075.png)